molecular formula C19H22N4O3S B2818589 7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 313530-89-1

7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2818589
CAS RN: 313530-89-1
M. Wt: 386.47
InChI Key: ATNRNWSYYOYWBC-UHFFFAOYSA-N
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Description

7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as roscovitine, is a synthetic purine derivative that has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Scientific Research Applications

Construction of Complex Heterocyclic Systems

The compound is utilized in the synthesis of complex heterocyclic systems. For instance, the alkylation of 3-cyanopyridine-2(1H)-thiones with related xanthene derivatives in a KOH–H2O–DMF system upon heating leads to the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives in good yields. These derivatives are crucial for constructing penta- and hexacyclic heterocyclic systems, demonstrating the compound's significant role in developing new materials with potential applications in pharmaceuticals and materials science (Dotsenko, Sventukh, & Krivokolysko, 2012).

Potential Biological Activities

Research into purine derivatives, including structures similar to the query compound, has led to the discovery of molecules with interesting biological activities. For example, purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa, though not directly matching the query compound, highlight the ongoing exploration of purine derivatives for bioactive compounds. These studies contribute to understanding the biological significance and potential therapeutic applications of purine-based molecules (Qi, Zhang, & Huang, 2008).

Medicinal Chemistry and Drug Design

The compound's framework is relevant in medicinal chemistry for designing new therapeutic agents. For instance, studies on methylxanthines and their derivatives emphasize the multifaceted therapeutic potential of purine derivatives. Detailed analysis of intermolecular interactions within methylxanthines provides insights into the binding affinities and biological activities of these compounds, which is critical for the design of drugs targeting specific receptors or biological pathways (Latosińska et al., 2014).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12(2)9-10-23-15-16(22(3)18(26)21-17(15)25)20-19(23)27-11-14(24)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNRNWSYYOYWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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